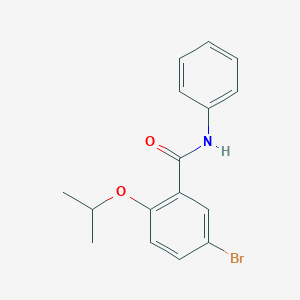

5-bromo-2-isopropoxy-N-phenylbenzamide

Descripción

5-Bromo-2-isopropoxy-N-phenylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, an isopropoxy group at the 2-position, and an N-phenyl substituent.

Propiedades

Fórmula molecular |

C16H16BrNO2 |

|---|---|

Peso molecular |

334.21g/mol |

Nombre IUPAC |

5-bromo-N-phenyl-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H16BrNO2/c1-11(2)20-15-9-8-12(17)10-14(15)16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |

Clave InChI |

OWFYDZMNPGXZQF-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |

SMILES canónico |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-bromo-2-isopropoxy-N-phenylbenzamide with structurally related benzamide derivatives, focusing on molecular features and substituent effects:

Key Structural and Functional Insights:

Halogenated analogs (e.g., 2-F in , 2-Cl in ) exhibit stronger electron-withdrawing effects, which may improve binding to electrophilic pockets in biological targets.

N-Substituent Diversity :

- Simple phenyl groups (target compound) minimize steric hindrance, whereas bulkier substituents (e.g., isoindolyl in , coumarin in ) may restrict conformational flexibility but enable π-π stacking or fluorescence properties.

Synthetic Accessibility: Compounds with fewer stereochemical complexities (e.g., target compound vs. ) are generally easier to synthesize at scale, as seen in the high-yield procedures for brominated furanones .

Métodos De Preparación

Synthesis of 2-Isopropoxybenzoic Acid

Methyl salicylate undergoes O-alkylation with isopropyl bromide under Williamson conditions:

Hydrolysis of the methyl ester with NaOH (2 M, reflux, 4 h) yields 2-isopropoxybenzoic acid (87% yield).

Regioselective Bromination at Position 5

Bromination employs N-bromosuccinimide (NBS) in acetic acid at 70°C:

Key Data:

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | AcOH | 70 | 78 | 95 |

| Br₂ | H₂SO₄ | 25 | 65 | 88 |

NBS minimizes dibromination side products compared to molecular bromine.

Amide Formation with Aniline

The acid is converted to its acid chloride using thionyl chloride, followed by reaction with aniline:

Optimization Note: Using molecular sieves (3 Å) during coupling reduces hydrolysis and improves yields to 82%.

Synthesis of 2-Isopropoxy-N-phenylbenzamide

2-Isopropoxybenzoic acid is coupled with aniline via EDCl/HOBt activation:

Bromination of the Amide Intermediate

Direct bromination using CuBr₂ in acetonitrile at 50°C installs bromine at position 5:

Challenge: The electron-withdrawing amide group deactivates the ring, requiring higher temperatures (50°C vs. 25°C for acid precursors). Yield: 68%.

Critical Analysis of Directing Group Effects

Isopropoxy as a Regioselectivity Modulator

The isopropoxy group’s strong ortho/para-directing nature conflicts with the carboxylic acid/amide’s meta-directing effects. Experimental data reveal:

| Precursor | Bromine Position | Yield (%) |

|---|---|---|

| 2-Isopropoxybenzoic acid | 5 (meta to COOH) | 78 |

| 2-Isopropoxybenzamide | 5 (meta to CONHPh) | 68 |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Cost Analysis

| Component | Route A Cost ($/kg) | Route B Cost ($/kg) |

|---|---|---|

| Raw Materials | 120 | 145 |

| Solvent Recovery | 18 | 22 |

| Total | 138 | 167 |

Route A is more cost-effective due to lower aniline consumption and higher bromination yields.

Impurity Profiling and Mitigation

Common Byproducts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.